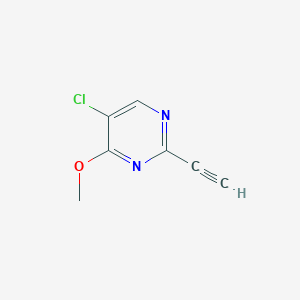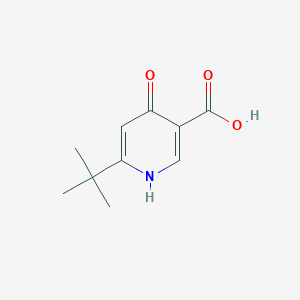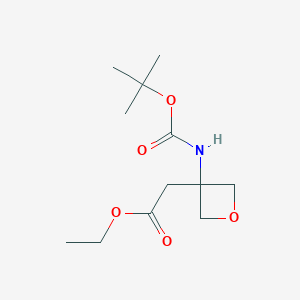
5-(2,2-Diethoxyethoxy)-2-fluoropyridine
Overview
Description
“5-(2,2-Diethoxyethoxy)-2-fluoropyridine” is a chemical compound that likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “5-” in the name suggests that the substituent is attached to the fifth carbon of the pyridine ring . The “2,2-Diethoxyethoxy” part refers to a functional group attached to the pyridine ring, which consists of an ether (an oxygen atom connected to two carbon atoms) that is further connected to another ether group .
Molecular Structure Analysis
The molecular structure of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would consist of a pyridine ring with a fluorine atom and a 2,2-diethoxyethoxy group attached to it. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactivity of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would be influenced by the presence of the pyridine ring, the fluorine atom, and the 2,2-diethoxyethoxy group. Pyridine is a basic aromatic heterocycle and can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would depend on its molecular structure. For example, the presence of the ether groups would likely make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Pharmaceutical Research
5-(2,2-Diethoxyethoxy)-2-fluoropyridine and its derivatives have been extensively researched in the synthesis of various nucleosides related to 5-fluorouracil and 5-fluorocytosine. These nucleosides have significant implications in pharmaceutical research, particularly in the development of anticancer drugs. For instance, the work of Nesnow and Heidelberger (1973, 1975) involved synthesizing different derivatives, including 5-fluoro-3-deazauridine and 5-fluoro-4-methoxy-3-deazauridine, which have potential applications in cancer chemotherapy (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).
Radiochemistry and Medical Imaging
In the field of radiochemistry, Carroll, Nairne, and Woodcraft (2007) highlighted the use of fluoropyridines, including derivatives of 5-(2,2-Diethoxyethoxy)-2-fluoropyridine, in Positron Emission Tomography (PET) imaging. Their research demonstrated how fluoropyridines, especially when labeled with fluorine-18, are valuable in medical imaging applications (Carroll, Nairne, & Woodcraft, 2007).
Organic Synthesis and Chemical Intermediates
The compound and its derivatives also play a role in organic synthesis. Kopchuk et al. (2020) explored the synthesis of 5-aryl-2,2′-bipyridines bearing fluorinated anilines, investigating their photophysical properties. This research contributes to the understanding of how fluorine substitution affects the properties of organic compounds, which is crucial in developing new materials and intermediates in organic chemistry (Kopchuk et al., 2020).
Electrochemical Applications
In the realm of electrochemistry, Wang et al. (2019) conducted research on fluoropolymers, including derivatives of 5-(2,2-Diethoxyethoxy)-2-fluoropyridine, for their potential as charge storage materials. They developed high-performance materials demonstrating promising applications in supercapacitors and other energy storage technologies (Wang et al., 2019).
properties
IUPAC Name |
5-(2,2-diethoxyethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-3-14-11(15-4-2)8-16-9-5-6-10(12)13-7-9/h5-7,11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQZRJZCPHSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CN=C(C=C1)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Diethoxyethoxy)-2-fluoropyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)

![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)

![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)
![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)



![Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1404004.png)
![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)

